REACTION_CXSMILES
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CC(C[AlH]CC(C)C)C.[Br:10][C:11]1[CH:18]=[C:17]([CH3:19])[C:14]([C:15]#N)=[C:13]([CH3:20])[CH:12]=1.C(C(C(C([O-])=O)O)O)([O-])=[O:22].[K+].[Na+]>C(Cl)Cl>[Br:10][C:11]1[CH:18]=[C:17]([CH3:19])[C:14]([CH:15]=[O:22])=[C:13]([CH3:20])[CH:12]=1 |f:2.3.4|
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Name
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|
Quantity
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22 mL
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
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3.87 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C(=C1)C)C
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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75 mL
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Type
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reactant
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Smiles
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C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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the resulting mixture stirred at 25° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting mixture was stirred vigorously for 30 min
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with CH2Cl2)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
|
CUSTOM
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Details
|
Chromatographic purification of the residue (silica gel, 0-20% EtOAc/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
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BrC1=CC(=C(C=O)C(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |